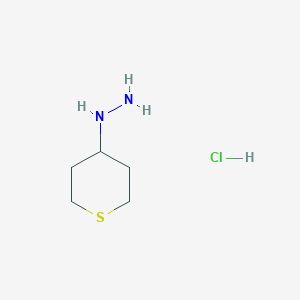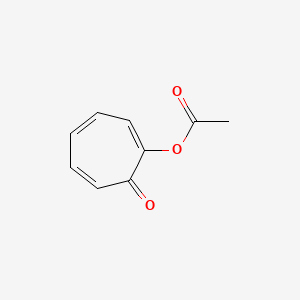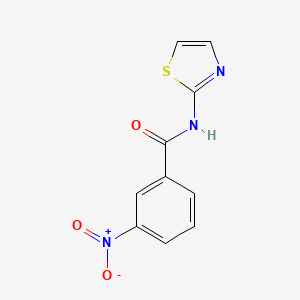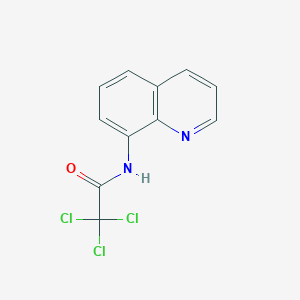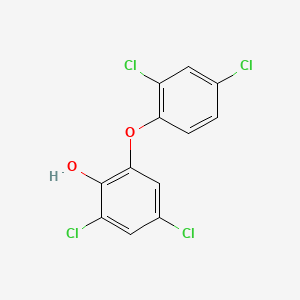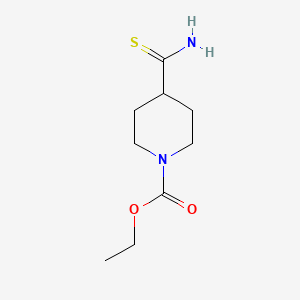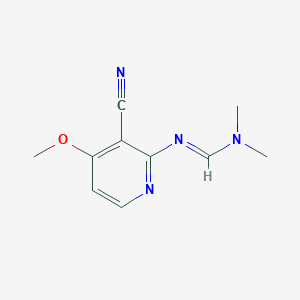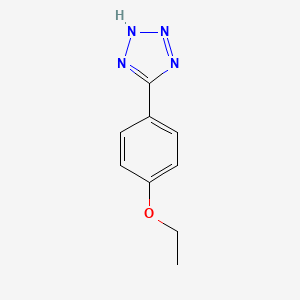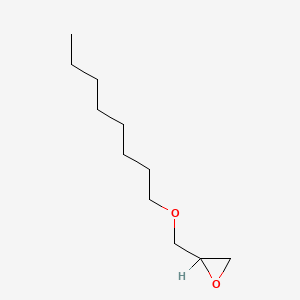
Dodecanamide, N-phenyl-
概要
説明
“Dodecanamide, N-phenyl-” is a chemical compound with the molecular formula C18H29NO . It is also known by other names such as N-Phenyldodecanamide, Lauranilide, and N-Dodecanoylaminobenzene .
Synthesis Analysis
The synthesis of amides like “Dodecanamide, N-phenyl-” has been a subject of research. For instance, a study described an efficient and practical approach for amide synthesis . The reaction was conducted under metal- and solvent-free conditions at a mild temperature (40°C) in air, and readily available formamides were used as an amino source .Molecular Structure Analysis
The molecular structure of “Dodecanamide, N-phenyl-” consists of 18 carbon atoms, 29 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 275.4 g/mol .科学的研究の応用
Liquid Crystalline Phase Generation : Dodecanamide derivatives, such as N-[3,4,5-tris(n-dodecan-1-yloxy)phenyl]maleimide, have been utilized in the generation of a hexagonal columnar liquid crystalline phase. This phase is formed due to the tubular architecture of the rigid helical chain conformation surrounded by its tapered side groups, as found in certain polymer synthesis (Percec et al., 1996).
Chemical Reaction Studies : In the study of chemical reactions such as the Fries rearrangement, dodecanamide derivatives serve as solvents that influence reaction rates and product distribution. For instance, the transformation of phenyl acetate in the presence of dodecanamide derivatives exhibits different behaviors based on the solvent's strength of adsorption (Jayat et al., 1996).
Synthesis of Complex Molecules : Dodecanamide derivatives are instrumental in the synthesis of complex molecules such as cage dodecaphenylsilsesquioxane, where a one-batch synthesis in a mildly basic aqueous solution is employed. This process has demonstrated significant improvements in yield and provided insights into the kinetics of the hydrolysis of phenyltrimethoxysilane (Lee et al., 2012).
Mesomorphic Properties in Oligosilanes : Research on oligosilanes with phenyl end groups, where dodecamer and tridecamer display mesophases, reveals that dodecanamide derivatives contribute to understanding the thermal and structural properties of these compounds. The silicon chains in these compounds adopt an all-trans conformation in the mesophase (Yatabe et al., 2000).
Chiral Compound Synthesis for Biological Studies : Chiral 12-phenyl(2H)dodecanoic acids, synthesized from dodecanamide derivatives, serve as metabolic probes. They are used to evaluate the stereochemical course of the biosynthesis of 1-alkenes from fatty acids in plants and insects, showcasing the role of these compounds in biological research (Görgen et al., 1989).
Catalysis in Organic Synthesis : Dodecatungstophosphoric acid, samarium, and ruthenium (III) chloride, when combined with dodecanamide derivatives, have been used as efficient catalysts for synthesizing unsaturated 2-phenyl-5(4H)oxazolone derivatives under solvent-free conditions, illustrating the role of dodecanamide derivatives in catalysis (Momeni Tikdari et al., 2008).
将来の方向性
While specific future directions for “Dodecanamide, N-phenyl-” are not available, research in the field of amide synthesis is ongoing. For instance, the development of original and versatile reagents in modern organic synthesis is of crucial importance for the design of new chemical transformations . This suggests that future research may focus on developing more efficient and environmentally friendly methods for synthesizing amides like “Dodecanamide, N-phenyl-”.
作用機序
Target of Action
N-Phenyldodecanamide, also known as Dodecanamide, N-phenyl-, primarily targets phagocytes . Phagocytes are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles. They play a crucial role in the immune system’s defense mechanism against pathogens.
Mode of Action
N-Phenyldodecanamide interacts with its targets by inhibiting the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation, as the oxidative bursts are part of the body’s inflammatory response.
Biochemical Pathways
The compound’s action affects the inflammatory response pathway . By inhibiting the oxidative bursts in phagocytes, N-Phenyldodecanamide reduces the production of reactive oxygen species, which are signaling molecules in the inflammatory pathway. This leads to a decrease in inflammation and its associated downstream effects.
Pharmacokinetics
It has been tested at an intraperitoneal dose of 100 mg/kg in acute toxicological studies in Balb/c mice, with no observed toxicity .
Result of Action
The molecular and cellular effects of N-Phenyldodecanamide’s action include a significant downregulation of the mRNA expression of inflammatory markers such as TNF- α, IL-1 β, IL-2, IL-13, and NF-κB . Additionally, it upregulates the expression of the anti-inflammatory cytokine IL-10 . These changes at the molecular level result in a reduction of inflammation at the cellular and tissue levels.
生化学分析
Biochemical Properties
Dodecanamide, N-phenyl-, plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and carbonic anhydrase, inhibiting their activities. These interactions are crucial as they can influence various physiological processes, including neurotransmission and pH regulation. The compound’s ability to form hydrogen bonds with these enzymes’ active sites is a key aspect of its inhibitory action .
Cellular Effects
Dodecanamide, N-phenyl-, exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it can inhibit the production of reactive oxygen species (ROS) in phagocytes, thereby reducing oxidative stress and inflammation . Additionally, it affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response . These effects highlight the compound’s potential in managing inflammatory conditions and oxidative stress-related diseases.
Molecular Mechanism
The molecular mechanism of Dodecanamide, N-phenyl-, involves its binding interactions with various biomolecules. It can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Similarly, its binding to carbonic anhydrase inhibits the enzyme’s activity, affecting pH regulation and ion transport . These interactions underscore the compound’s potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dodecanamide, N-phenyl-, have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on enzymes and its anti-inflammatory properties without significant loss of potency . These findings suggest that Dodecanamide, N-phenyl-, is a stable compound suitable for long-term biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of Dodecanamide, N-phenyl-, vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and mild hepatotoxicity have been reported . These findings indicate a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
Dodecanamide, N-phenyl-, is involved in various metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipoxygenase, influencing the synthesis and breakdown of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites, highlighting the compound’s role in regulating lipid metabolism and its potential implications in metabolic disorders.
Transport and Distribution
Within cells and tissues, Dodecanamide, N-phenyl-, is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, its hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects . These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
Dodecanamide, N-phenyl-, exhibits specific subcellular localization patterns, primarily accumulating in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within these compartments, it can influence various biochemical processes, including protein folding and mitochondrial respiration . These findings provide insights into the compound’s cellular functions and its potential as a therapeutic agent.
特性
IUPAC Name |
N-phenyldodecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDYOGEVVXBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187869 | |
| Record name | Dodecanamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-95-3 | |
| Record name | N-Phenyldodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauranilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lauranilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
